![molecular formula C20H17ClN4O2S B2750189 N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 888433-12-3](/img/structure/B2750189.png)
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
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Description
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Analysis and Quantum Computational Approach
A study conducted by Mary et al. (2022) utilized vibrational spectroscopic techniques and quantum computational approaches to characterize the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. The research involved Raman and Fourier transform infrared spectroscopy and density functional theory modeling to understand the molecular structure and interactions of the compound. This analysis was crucial for identifying stereo-electronic interactions that contribute to the molecule's stability (Mary, Jenepha, Pradhan, & James, 2022).
Synthesis and Antibacterial Evaluation
Siddiqui et al. (2014) focused on synthesizing derivatives of a related compound, N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, for potential antibacterial applications. This research included the development of various derivatives and their evaluation against different bacterial strains, demonstrating notable antibacterial potential (Siddiqui, Abbasi, et al., 2014).
Exploration of Antifungal and Antibacterial Properties
Research by Debnath and Ganguly (2015) synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives to evaluate their antibacterial and antifungal activities. This study demonstrated that some synthesized compounds exhibited promising activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Hemolytic and Thrombolytic Activity Evaluation
Aziz-Ur-Rehman et al. (2020) synthesized a novel series of derivatives related to the compound of interest and screened them for antibacterial, hemolytic, and thrombolytic activities. The study found that certain compounds showed excellent to moderate antibacterial activity and promising potential in thrombolytic activity, indicating their potential use in cardiovascular disease treatment (Aziz-Ur-Rehman, Khan, et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-2-25-19(27)18-17(14-8-3-4-9-15(14)23-18)24-20(25)28-11-16(26)22-13-7-5-6-12(21)10-13/h3-10,23H,2,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMTPRXQHEDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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